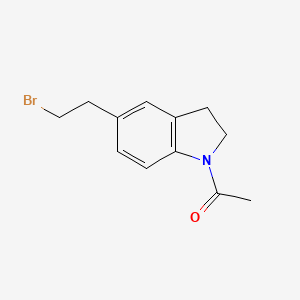

1-(5-(2-Bromoethyl)indolin-1-yl)ethanone

货号:

B7844551

分子量:

268.15 g/mol

InChI 键:

DCILKNMJWIZXSC-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

1-(5-(2-Bromoethyl)indolin-1-yl)ethanone is a brominated indoline derivative characterized by a 2-bromoethyl substituent at the 5-position of the indoline ring and an acetyl group at the 1-position. These compounds are often intermediates in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and enzyme-inhibiting agents .

属性

IUPAC Name |

1-[5-(2-bromoethyl)-2,3-dihydroindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9(15)14-7-5-11-8-10(4-6-13)2-3-12(11)14/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCILKNMJWIZXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Functional Group Variations

1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone (CAS 22190-38-1)

- Molecular Formula: C₁₀H₁₀BrNO

- Key Features : Bromine at the 5-position of indoline; acetyl group at the 1-position.

- Applications : Used as a synthetic intermediate for kinase inhibitors and anticancer agents.

- Safety : Requires standard handling for brominated organics (flammability, toxicity) .

2-Bromo-1-(1-tosyl-1H-indol-3-yl)ethanone (Compound 2a)

- Molecular Formula: C₁₇H₁₅BrNO₃S (inferred from structure).

- Key Features : Tosyl (p-toluenesulfonyl) group at the indole 1-position; bromoacetyl group at the 3-position.

- Synthesis : Prepared via Grignard reaction and bromoacetyl chloride addition .

- Applications : Likely used in sulfonamide-based drug discovery.

(5-Bromoindolin-1-yl)(cyclopropyl)methanone (Compound 6)

- Molecular Formula: C₁₂H₁₀BrNO (inferred).

- Key Features: Cyclopropylmethanone replaces the acetyl group; bromine at the 5-position.

- Synthesis : High-yield (89%) via flash chromatography .

- Applications: Potential autophagy inhibitor due to indoline core .

Key Insights :

- Bromine positioning (e.g., 5-bromo in indoline vs. 3-bromo in indole) influences target specificity.

- The 2-bromoethyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to analogs with smaller substituents (e.g., cyclopropyl) .

Key Insights :

- Bromoacetyl chloride is a common reagent for introducing bromo-ethanone groups .

- High-yield methods (e.g., flash chromatography in compound 6) are critical for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。